rac 4-Amino Deprenyl-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

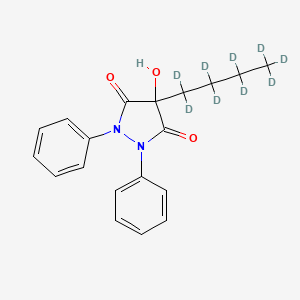

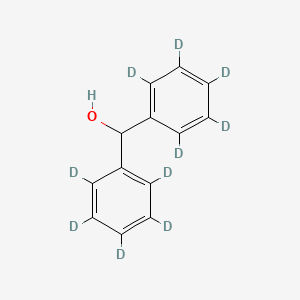

“rac 4-Amino Deprenyl-d3” is a structural labeled analog of Deprenyl . It is a specialty product used for proteomics research . The molecular formula of “this compound” is C13H15D3N2 and its molecular weight is 205.31 .

Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 205.31, and its molecular formula is C13H15D3N2 . Unfortunately, the search results did not provide additional physical and chemical properties such as melting point, boiling point, or density.

科学的研究の応用

Cellular Signaling and Function

Rac1 and Rac3, members of the Rho family of GTPases, play crucial roles in cell motility, migration, and transformation. Research has shown that these proteins are involved in various cellular processes, including membrane ruffling, cell cycle progression, and the activation of downstream targets. Rac proteins require posttranslational addition of geranylgeranyl isoprenoid lipids for activity, making them potential targets for geranylgeranyl transferase I (GGTI) inhibitors, which are considered for anticancer therapy (Joyce & Cox, 2003).

Protein Structure and Stability

The insert region in Rac1, a short 3(10) helix, has been implicated in various cellular functions, including SRF activation and lamellipodia formation. Studies have shown that this region does not significantly affect Rac1 structure or the thermodynamics of nucleotide association, suggesting its role might be in effector binding rather than altering the protein's intrinsic properties (Thapar, Karnoub, & Campbell, 2002).

Catalytic Applications

Chiral amino-phosphine and amido-phosphine complexes of Ir and Mg have been developed for catalytic applications, including olefin hydroamination. These complexes, derived from racemic and chiral forms of specific amino acids, demonstrate the potential of such compounds in synthetic chemistry and catalysis (Schmid et al., 2016).

Drug Development and DPP IV Inhibition

The synthesis of chiral and racemic amino acids is crucial for drug development, as demonstrated by the synthesis of Denagliptin diastereomers, DPP IV inhibitors used in treating type-2 diabetes mellitus. Such research underscores the importance of specific amino acid derivatives in medicinal chemistry and pharmacology (Deng et al., 2008).

特性

IUPAC Name |

4-[2-[prop-2-ynyl(trideuteriomethyl)amino]propyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-4-9-15(3)11(2)10-12-5-7-13(14)8-6-12/h1,5-8,11H,9-10,14H2,2-3H3/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFSWRABMGXENS-HPRDVNIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)N)N(C)CC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC#C)C(C)CC1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565442.png)

![2-[(Diphenylmethyl)thio]acetic Acid-d10](/img/structure/B565446.png)

![Benzyl [1-(benzyloxy)-2-oxoazetidin-3-yl]carbamate](/img/structure/B565452.png)